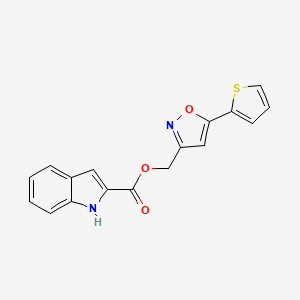

(5-(thiophen-2-yl)isoxazol-3-yl)methyl 1H-indole-2-carboxylate

Description

The compound "(5-(thiophen-2-yl)isoxazol-3-yl)methyl 1H-indole-2-carboxylate" features a hybrid heterocyclic scaffold combining an isoxazole ring substituted with a thiophene moiety at position 5 and an indole-2-carboxylate ester.

Properties

IUPAC Name |

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3S/c20-17(14-8-11-4-1-2-5-13(11)18-14)21-10-12-9-15(22-19-12)16-6-3-7-23-16/h1-9,18H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXANWXYFSUZRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)OCC3=NOC(=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

-

Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. For instance, thiophene-2-carbaldehyde can be converted to its corresponding nitrile oxide, which then reacts with an appropriate alkyne to form the isoxazole ring.

-

Indole Synthesis: : The indole moiety can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

-

Coupling Reactions: : The final step involves coupling the isoxazole and indole moieties. This can be achieved through esterification reactions where the carboxylic acid group of the indole derivative reacts with the hydroxyl group of the isoxazole derivative in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and Fischer indole synthesis steps, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be oxidized to form sulfoxides or sulfones.

-

Reduction: : Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for the thiophene ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for the isoxazole ring.

Substitution: Halogenation reagents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives, while reduction of the isoxazole ring can produce isoxazoline derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential biological activities , including:

- Antimicrobial : Studies indicate that derivatives of isoxazole exhibit significant antimicrobial properties, making this compound a candidate for further development in treating infections.

- Anticancer : The indole moiety is known for its anticancer properties, thus research into this compound's ability to inhibit cancer cell proliferation is ongoing.

- Anti-inflammatory : The structural features suggest it may modulate inflammatory pathways, providing therapeutic avenues for inflammatory diseases.

Case Study : A study on similar compounds demonstrated that modifications to the isoxazole ring could enhance biological activity against specific cancer cell lines, indicating that further exploration of this compound could yield valuable therapeutic agents .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : Its unique structure allows it to be utilized in synthesizing more complex organic molecules through various reactions such as cycloaddition and substitution.

- Reagent in Organic Reactions : It can act as a reagent in electrophilic and nucleophilic substitution reactions, facilitating the creation of new compounds with desirable properties.

Table: Common Reactions Involving the Compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Can be oxidized to form carboxylic acids | Carboxylic acids |

| Reduction | Can be reduced to alcohols or amines | Alcohols, amines |

| Substitution | Electrophilic/nucleophilic substitutions | New substituted derivatives |

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Conductive Polymers : Thiophene derivatives are known for their electrical conductivity, suggesting potential uses in electronic materials.

- Agrochemicals : The biological activity profile indicates possible applications in developing agrochemicals for pest control.

Mechanism of Action

The mechanism of action of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 1H-indole-2-carboxylate would depend on its specific biological target. Generally, compounds containing indole rings can interact with various enzymes and receptors in the body. The isoxazole and thiophene rings may also contribute to binding affinity and specificity.

Molecular Targets and Pathways

Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

Receptors: It could bind to receptors, modulating signal transduction pathways.

DNA/RNA: Potential interactions with nucleic acids could affect gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Indole Derivatives

- Example Compound: 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid () Structural Differences: Replaces the isoxazole-thiophene group with a thiazole ring containing an amino and ketone group. Synthesis: Formed via condensation of 3-formyl-indole derivatives with 2-aminothiazol-4(5H)-one under reflux in acetic acid . Key Properties:

- The carboxylic acid group (vs. ester) may reduce bioavailability due to higher polarity.

Thiazolidinone-Indole Conjugates

- Example Compound: 3-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic acids () Structural Differences: Incorporates a thiazolidinone core with a thioxo group, linked to indole via a methylene bridge. Synthesis: Achieved by reacting 3-formyl-indole-2-carboxylic acid with 4-thioxo-2-thiazolidinone in acetic acid . Key Properties:

- Thiazolidinones are known for antidiabetic and anti-inflammatory applications, but their metabolic instability limits therapeutic use.

Oxadiazole-Thiol-Indole Derivatives

- Example Compound : 5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol ()

- The thiol group enables disulfide bond formation, influencing redox activity.

- Oxadiazoles exhibit rigidity and metabolic resistance, but the thiol moiety may pose toxicity concerns.

Pharmacopeial Thiazole-Ester Complexes

- Example Compound: Thiazol-5-ylmethyl carbamate derivatives () Structural Differences: Complex multi-ring systems with thiazole, oxazolidinone, and urea motifs. Key Properties:

- Designed for high target specificity (e.g., enzyme inhibition), but synthetic complexity contrasts with the simpler isoxazole-indole ester.

- Ester groups here improve prodrug activation, a feature shared with the target compound .

Comparative Analysis Table

Research Findings and Implications

- Ester vs. Acid Pharmacokinetics : The ester group likely improves oral bioavailability over carboxylic acid analogs, as seen in prodrug strategies .

- Stability Advantage: Isoxazole’s resistance to ring-opening reactions under physiological conditions positions it as a more durable scaffold than thiazolidinones .

Biological Activity

(5-(thiophen-2-yl)isoxazol-3-yl)methyl 1H-indole-2-carboxylate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique combination of thiophene, isoxazole, and indole moieties, which contribute to its diverse biological properties. The synthesis typically involves multi-step reactions, often starting from readily available precursors. A common synthetic route includes the formation of the isoxazole ring through a [3+2] cycloaddition reaction between nitrile oxides and alkenes or alkynes.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various pathways:

- Anticancer Activity : The compound may inhibit enzymes related to cancer progression, leading to cell cycle arrest in cancer cells. For instance, studies have shown that derivatives of this compound can induce G0/G1 phase arrest in liver cancer cell lines (Huh7) and decrease levels of cyclin-dependent kinase 4 (CDK4) .

- Antimicrobial Properties : Preliminary investigations suggest that it may exhibit antimicrobial effects against a range of pathogens, although specific data on this aspect remains limited.

Anticancer Studies

Research has indicated that this compound derivatives show promising anticancer activities. A study evaluated various indole-isoxazole hybrids against different cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5a | Huh7 | 2.3 |

| 5r | MCF7 | >40 |

| 5t | HCT116 | 4.7 |

These findings highlight the selective bioactivity of these compounds towards cancer cells compared to normal human epithelial cells .

Cytotoxicity Assessment

The cytotoxic effects were assessed using the sulforhodamine B assay across several cancer cell lines:

| Cell Line | IC50 Range (µM) |

|---|---|

| MCF7 | 0.7 - 35.2 |

| HCT116 | 3.8 - 8.5 |

| Huh7 | 4.7 |

These results demonstrate significant variability in potency among different derivatives, suggesting that structural modifications can enhance or diminish biological activity .

Case Studies

A notable case study involved the evaluation of indole-isoxazole hybrids for anticancer activity. The study reported that selected compounds exhibited potent cytotoxicity against liver cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin and sorafenib .

Q & A

Q. What synthetic methodologies are optimal for preparing (5-(thiophen-2-yl)isoxazol-3-yl)methyl 1H-indole-2-carboxylate?

Methodological Answer : The synthesis of indole-2-carboxylate derivatives typically involves condensation reactions between heterocyclic precursors. For example:

- Step 1 : React 3-formyl-1H-indole-2-carboxylate with a thiophene-containing isoxazole derivative (e.g., 5-(thiophen-2-yl)isoxazol-3-amine) under reflux in acetic acid (3–5 hours) to form the Schiff base intermediate .

- Step 2 : Optimize purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>98%) .

- Key Reagents : Acetic acid acts as both solvent and catalyst, while sodium acetate may buffer the reaction .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer :

- NMR Spectroscopy : Use and NMR to verify the indole C2 carboxylate group and thiophene-isoxazole linkage. For example, the thiophene protons typically appear as doublets at δ 6.8–7.2 ppm, while the indole NH proton resonates near δ 10.5 ppm .

- X-ray Crystallography : If single crystals are obtained, compare bond lengths and angles with similar structures (e.g., ethyl indole-2-carboxylate derivatives show planar indole rings with dihedral angles <5° relative to the carboxylate group) .

Advanced Research Questions

Q. How do structural modifications at the indole C3 or isoxazole positions affect biological activity?

Methodological Answer :

- SAR Strategy : Introduce substituents (e.g., halogens, methyl groups) at the indole C5 or thiophene positions to modulate lipophilicity and electronic effects. For example:

- Fluorination at C5 (as in ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate) enhances metabolic stability by reducing oxidative degradation .

- Adding electron-withdrawing groups to the isoxazole ring (e.g., Cl) may improve binding to enzymatic targets like cyclooxygenase-2 .

- Testing : Evaluate antimicrobial activity using microbroth dilution assays (MIC values) against Gram-positive/-negative bacteria and fungi .

Q. How can computational modeling guide the design of derivatives with improved target specificity?

Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with targets (e.g., serotonin receptors or kinases). The thiophene-isoxazole moiety may engage in π-π stacking with aromatic residues (e.g., Tyr348 in 5-HT), while the carboxylate group forms hydrogen bonds .

- MD Simulations : Run 100 ns molecular dynamics simulations to assess stability of ligand-receptor complexes. Monitor RMSD values; stable complexes (<2 Å fluctuation) suggest strong binding .

Q. How should researchers resolve contradictions in reported synthetic yields or biological data?

Methodological Answer :

- Yield Discrepancies : Compare reaction conditions (e.g., solvent polarity, catalyst loading). For instance, replacing acetic acid with toluene in reflux conditions may reduce side reactions (e.g., ester hydrolysis) .

- Biological Variability : Standardize assays using CLSI guidelines. If MIC values conflict, check compound purity (HPLC) and bacterial strain authenticity (16S rRNA sequencing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.